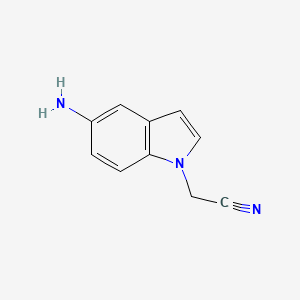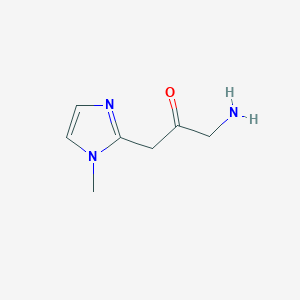![molecular formula C11H14F3NO B13174095 3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol is a fluorinated organic compound with the molecular formula C11H14F3NO This compound is characterized by the presence of a trifluoromethyl group, a phenylethylamine moiety, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol typically involves the reaction of 3,3,3-trifluoro-2-bromo-1-propanol with (1R)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylethylamine moiety can interact with receptors or enzymes, potentially leading to inhibition or activation of specific pathways. The hydroxyl group can form hydrogen bonds, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with similar reactivity.
1,1,1-Trifluoro-2-propanol: A simpler analog lacking the phenylethylamine moiety.
1,1,1,3,3,3-Hexafluoro-2-propanol: A more heavily fluorinated analog with different chemical properties.
Uniqueness
3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol is unique due to the combination of its trifluoromethyl group, phenylethylamine moiety, and hydroxyl group
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-[[(1R)-1-phenylethyl]amino]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-10(7-16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3/t8-,10?/m1/s1 |
InChI Key |
WPRAZMSOEFRBNF-HNHGDDPOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(CO)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


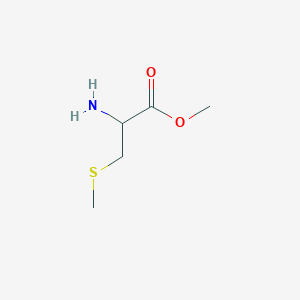
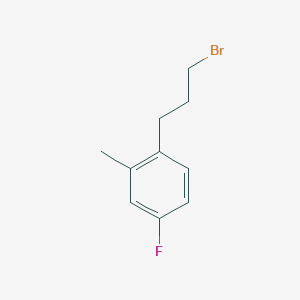

![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
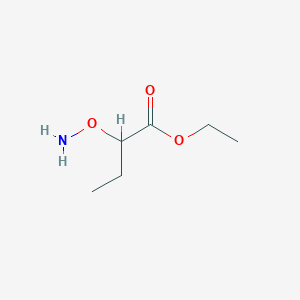

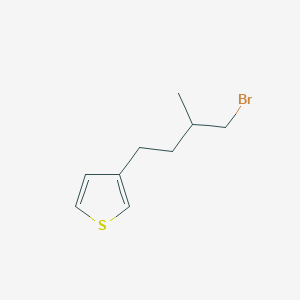
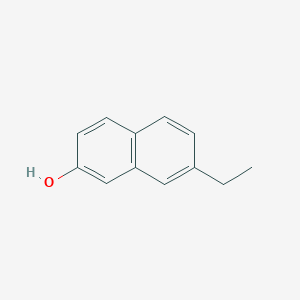
![2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13174058.png)

